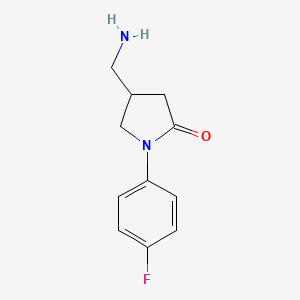

4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one

描述

属性

IUPAC Name |

4-(aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-9-1-3-10(4-2-9)14-7-8(6-13)5-11(14)15/h1-4,8H,5-7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSZZNDKFJGOFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Donor-Acceptor Cyclopropane Ring-Opening and Lactamization

Reaction Mechanism and Key Steps

The donor-acceptor (DA) cyclopropane strategy, pioneered for 1,5-disubstituted pyrrolidin-2-ones, offers a scalable route to the target compound. This method involves:

- Cyclopropane Activation : A DA cyclopropane bearing a 4-fluorophenyl donor group and an ester acceptor substituent undergoes Lewis acid-catalyzed ring-opening with a primary amine (e.g., benzylamine or alkylamine). Nickel perchlorate (Ni(ClO₄)₂) in toluene at reflux conditions facilitates this step.

- Lactamization : The resulting γ-amino ester intermediate undergoes intramolecular cyclization in the presence of acetic acid, forming the pyrrolidin-2-one core.

- Dealkoxycarbonylation : Alkaline saponification followed by thermolysis removes the ester group, yielding the 4-aminomethyl substituent.

Table 1: Optimization of DA Cyclopropane Route

Scope and Limitations

- Amine Compatibility : Aliphatic amines (e.g., cyclobutylamine) afford moderate yields (32–42%), while anilines require longer reaction times.

- Steric Effects : Bulky substituents on the cyclopropane reduce ring-opening efficiency.

- Diastereoselectivity : The ester group at C(3) induces diastereomer formation, necessitating chiral resolution for enantiopure products.

Stereoconservative Synthesis from Chiral Pyrrolidine Derivatives

Proline-Derived Pathway

This method leverages (R)- or (S)-proline as a chiral precursor to ensure stereochemical fidelity:

- O,N-Dialkylation : Proline undergoes sequential alkylation with 4-fluorobenzyl bromide, introducing the 1-(4-fluorophenyl) group.

- Aminolysis : The intermediate is treated with methylamine to install the aminomethyl moiety at C(4).

- Oxidation : Potassium permanganate (KMnO₄) oxidizes the pyrrolidine ring to the pyrrolidin-2-one.

Table 2: Stereoconservative Synthesis Parameters

| Step | Reagent/Condition | Optical Purity (%) | Reference |

|---|---|---|---|

| O,N-Dialkylation | 4-Fluorobenzyl Br, K₂CO₃, DMF | >95 | |

| Aminolysis | Methylamine, EtOH, 60°C | 88 | |

| Oxidation | KMnO₄, H₂O, 0°C | 90 |

Reductive Amination of 4-Oxopyrrolidine Derivatives

Methodology Overview

A two-step protocol converts 4-oxopyrrolidine precursors into the target compound:

- Ketone Formation : 4-Oxopyrrolidine is synthesized via ring-closing metathesis or oxidation of pyrrolidine.

- Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, introducing the aminomethyl group.

Table 3: Reductive Amination Optimization

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Reducing Agent | NaBH₃CN (1.2 equiv) | 78 | |

| Solvent | MeOH, 25°C | — | |

| Ammonium Source | NH₄OAc (3 equiv) | — | |

| Reaction Time | 12 h | — |

Advantages and Challenges

- Chemoselectivity : NaBH₃CN selectively reduces imine intermediates without affecting the pyrrolidinone ring.

- Byproduct Formation : Over-reduction to pyrrolidine derivatives occurs if stoichiometry is imprecise.

Multi-Step Functionalization via Nucleophilic Substitution

Sequential Substitution Strategy

- Core Synthesis : Pyrrolidin-2-one is prepared via cyclization of γ-aminobutyric acid derivatives.

- 1-Position Functionalization : Ullmann coupling with 4-fluoroiodobenzene installs the fluorophenyl group using CuI/L-proline catalysis.

- 4-Position Amination : Mitsunobu reaction with phthalimide followed by hydrazinolysis introduces the aminomethyl group.

Table 4: Functionalization Reaction Conditions

| Step | Reagent/Condition | Yield (%) | Reference |

|---|---|---|---|

| Ullmann Coupling | CuI, L-proline, DMSO, 90°C | 65 | |

| Mitsunobu Reaction | DIAD, PPh₃, THF | 70 | |

| Hydrazinolysis | NH₂NH₂, EtOH, reflux | 85 |

Limitations

- Regioselectivity : Competing N-alkylation at the lactam nitrogen necessitates protective groups.

- Catalyst Cost : CuI/L-proline systems increase production expenses.

Comparative Analysis of Synthetic Routes

Table 5: Route Comparison

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| DA Cyclopropane | 42–68 | Moderate | High | Moderate |

| Stereoconservative | 88–90 | High | Medium | High |

| Reductive Amination | 78 | Low | Low | Low |

| Multi-Step Functionalization | 65–85 | Variable | Medium | Moderate |

化学反应分析

Types of Reactions

4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted fluorophenyl derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry Applications

The compound exhibits significant promise in medicinal chemistry, particularly due to the presence of the fluorine atom, which enhances biological activity and lipophilicity. This characteristic is crucial for improving the pharmacokinetic properties of drugs, making them more effective in biological systems.

Research indicates that 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride demonstrates notable biological activity against various targets. Compounds with similar structures have been studied for their effects on neurotransmitter transporters, specifically:

- Dopamine Transporter (DAT) : Analogous compounds have shown potent inhibition of DAT, suggesting potential applications in treating disorders like depression and attention deficit hyperactivity disorder (ADHD) .

- Norepinephrine Transporter (NET) : The compound also exhibits selective inhibition of NET, which may be beneficial for conditions such as anxiety and mood disorders .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic synthesis techniques. The following table summarizes key synthetic routes:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | N-Alkylation | Amines + Halides | Reflux in solvent |

| 2 | Cyclization | Ketones + Amines | Acidic conditions |

| 3 | Fluorination | Fluorinating agents | Controlled temperature |

These synthetic pathways facilitate the generation of diverse derivatives that can be further explored for their biological activities.

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antitumor effects. For instance, one study showed that a related compound inhibited the proliferation of A431 vulvar epidermal carcinoma cells by inducing apoptosis through caspase activation pathways .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research has indicated that certain derivatives possess notable activity against Gram-positive bacteria, suggesting their potential as new antibiotic agents .

Neuropharmacological Effects

The neuropharmacological profile of this compound has been explored in behavioral pharmacology studies. Some analogs have shown a time-dependent stimulation of locomotor activity in animal models, indicating potential applications in treating neurodegenerative disorders .

作用机制

The mechanism of action of 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds with target molecules, while the fluorophenyl group enhances its lipophilicity and ability to penetrate biological membranes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

相似化合物的比较

Similar Compounds

4-(Aminomethyl)-1-phenylpyrrolidin-2-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one: Contains a chlorine atom instead of fluorine, which affects its reactivity and interactions.

4-(Aminomethyl)-1-(4-bromophenyl)pyrrolidin-2-one: Contains a bromine atom, leading to different steric and electronic effects.

Uniqueness

4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

生物活性

4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one, often referred to as a pyrrolidine derivative, has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrrolidine ring with an aminomethyl substitution and a fluorophenyl moiety, which enhances its lipophilicity and biological interactions. The hydrochloride salt form improves its solubility, making it suitable for various biological studies and pharmaceutical applications.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

This compound's unique features include:

- Pyrrolidine Ring : A five-membered ring that contributes to the compound's biological activity.

- Aminomethyl Group : Facilitates hydrogen bonding with biological targets.

- Fluorophenyl Moiety : Enhances lipophilicity, aiding in membrane penetration and interaction with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group allows for hydrogen bonding, while the fluorophenyl group enhances the compound's overall reactivity and ability to penetrate biological membranes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various pharmacological effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that pyrrolidine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| 1-Methylpyrrolidin-2-one | 10 | E. coli |

| 4-Amino-1-benzylpyrrolidin-2-one | 5 | S. aureus |

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism. Preliminary studies suggest that structural modifications can lead to enhanced DPP-4 inhibitory activity, indicating a promising avenue for diabetes treatment .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of pyrrolidine showed potent antibacterial activity against various strains, including resistant strains like MRSA. The presence of the fluorine atom was found to enhance the antibacterial efficacy compared to non-fluorinated analogs .

- DPP-4 Inhibition : In vitro evaluations have shown that certain derivatives exhibit IC50 values in the low nanomolar range for DPP-4 inhibition, suggesting their potential use in managing type 2 diabetes .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins, supporting the hypothesis that these compounds can effectively modulate biological pathways relevant to disease treatment .

常见问题

Q. What advanced techniques validate the compound’s interaction with biological targets, such as GPCRs or ion channels?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。